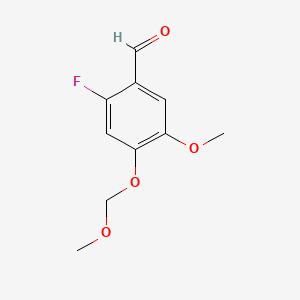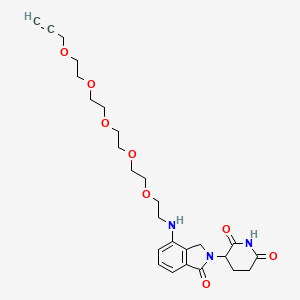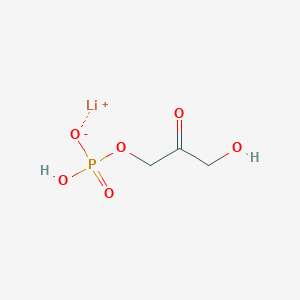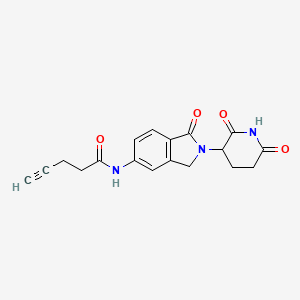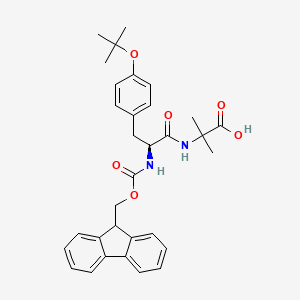
Fmoc-Tyr(tBu)-Aib-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(tBu)-Aib-OH is a compound used in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid found in proteins, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the tert-butyl (tBu) group at the hydroxyl side chain. The compound also contains alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for its ability to induce helical structures in peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Aib-OH typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The amino group of tyrosine is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
tert-Butyl Protection: The hydroxyl group of tyrosine is protected with tert-butyl using tert-butyl acetate and perchloric acid.
Coupling with Aib: The protected tyrosine is then coupled with alpha-aminoisobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Tyr(tBu)-Aib-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine
Propriétés
Formule moléculaire |
C32H36N2O6 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H36N2O6/c1-31(2,3)40-21-16-14-20(15-17-21)18-27(28(35)34-32(4,5)29(36)37)33-30(38)39-19-26-24-12-8-6-10-22(24)23-11-7-9-13-25(23)26/h6-17,26-27H,18-19H2,1-5H3,(H,33,38)(H,34,35)(H,36,37)/t27-/m0/s1 |
Clé InChI |
KUNVJXSJEQBZJF-MHZLTWQESA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


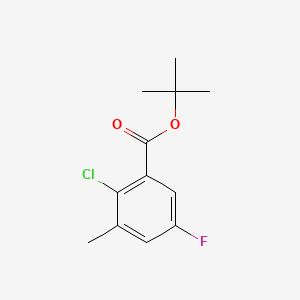
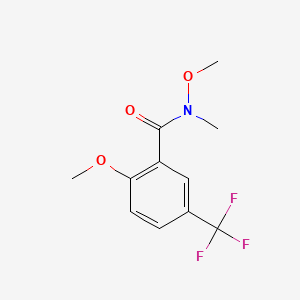
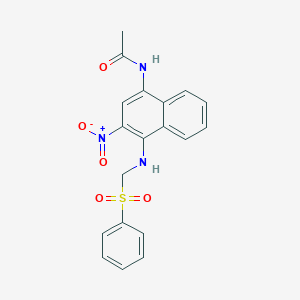
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
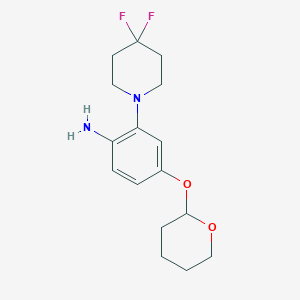
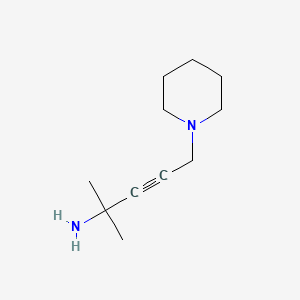
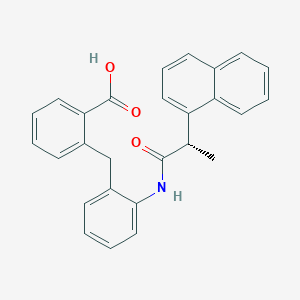
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
